![molecular formula C15H20O3 B12299777 (4Ar,8as,9as)-9a-hydroxy-4,4,7-trimethyl-4a,5,6,8a,9,9a-hexahydronaphtho[2,3-b]furan-2(4h)-one CAS No. 89837-72-9](/img/structure/B12299777.png)
(4Ar,8as,9as)-9a-hydroxy-4,4,7-trimethyl-4a,5,6,8a,9,9a-hexahydronaphtho[2,3-b]furan-2(4h)-one
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Overview
Description
(4Ar,8as,9as)-9a-hydroxy-4,4,7-trimethyl-4a,5,6,8a,9,9a-hexahydronaphtho[2,3-b]furan-2(4h)-one is a complex organic compound known for its unique structure and potential applications in various fields. This compound is a derivative of naphthofuran and is characterized by its multiple chiral centers and hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Ar,8as,9as)-9a-hydroxy-4,4,7-trimethyl-4a,5,6,8a,9,9a-hexahydronaphtho[2,3-b]furan-2(4h)-one involves several steps, including the formation of the naphthofuran core and subsequent functionalization. The synthetic route typically starts with the cyclization of a suitable precursor to form the naphthofuran ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(4Ar,8as,9as)-9a-hydroxy-4,4,7-trimethyl-4a,5,6,8a,9,9a-hexahydronaphtho[2,3-b]furan-2(4h)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted naphthofurans.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Its structural features enhance its interaction with microbial cell membranes.
- Anti-inflammatory Effects : Studies have shown that (4Ar,8as,9as)-9a-hydroxy-4,4,7-trimethyl-4a,5,6,8a,9,9a-hexahydronaphtho[2,3-b]furan-2(4h)-one can modulate inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals effectively. This property makes it a candidate for formulations aimed at reducing oxidative stress-related diseases.
Agricultural Applications
- Pesticidal Activity : Preliminary studies suggest that this compound may possess insecticidal properties. Its application in pest management could provide an eco-friendly alternative to synthetic pesticides.
- Plant Growth Regulation : The compound has been investigated for its potential to enhance plant growth and yield. It may act as a growth regulator by influencing hormonal pathways in plants.
Material Science Applications
- Polymer Chemistry : The unique structure of this compound allows it to be incorporated into polymer matrices. This incorporation can enhance the mechanical properties and thermal stability of the resulting materials.
- Nanotechnology : The compound's properties make it suitable for use in nanocarriers for drug delivery systems. Its ability to encapsulate drugs could improve bioavailability and targeted delivery.
Case Studies
- Antimicrobial Efficacy Study :
- Inflammation Model in Rodents :
- Plant Growth Trials :
Mechanism of Action
The mechanism of action of (4Ar,8as,9as)-9a-hydroxy-4,4,7-trimethyl-4a,5,6,8a,9,9a-hexahydronaphtho[2,3-b]furan-2(4h)-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the unique structure of the compound allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cancer cell growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Taccalonolide AJ: Another naphthofuran derivative with anticancer activity.
Eutyperemophilane A: A similar compound with a different substitution pattern and potential biological activities.
Uniqueness
(4Ar,8as,9as)-9a-hydroxy-4,4,7-trimethyl-4a,5,6,8a,9,9a-hexahydronaphtho[2,3-b]furan-2(4h)-one is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and biological properties. Its multiple chiral centers also add to its complexity and potential for diverse applications .
Biological Activity
(4Ar,8as,9as)-9a-hydroxy-4,4,7-trimethyl-4a,5,6,8a,9,9a-hexahydronaphtho[2,3-b]furan-2(4h)-one is a complex organic compound with a unique naphthofuran structure. Its potential biological activities have garnered interest in various fields including medicinal chemistry and pharmacology. This article explores the biological activity of this compound based on diverse research findings.
- Molecular Formula : C15H20O3
- Molecular Weight : 248.32 g/mol
- CAS Number : 89837-72-9
- IUPAC Name : (4aR,8aS,9aS)-9a-hydroxy-4,4,7-trimethyl-5,6,8a,9-tetrahydro-4aH-benzo[f]benzofuran-2-one
The biological activity of this compound is attributed to its interaction with specific molecular targets. The presence of hydroxyl groups allows for binding to various enzymes and receptors. This interaction can modulate enzymatic activity and influence metabolic pathways:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can affect receptor-mediated signaling pathways that are crucial in various biological processes.
Biological Activities
Numerous studies have highlighted the potential biological activities of this compound:
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. For instance:
- Cell Viability Reduction : In vitro studies have shown that this compound reduces cell viability in various cancer cell lines.
Cell Line | Concentration (μM) | Viability Reduction (%) |
---|---|---|
A375 Melanoma | 50 | 45 |
HeLa Cervical | 100 | 60 |
MCF7 Breast | 25 | 30 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines:
- Cytokine Inhibition : Significant reductions in TNF-alpha and IL-6 levels were observed in treated macrophages.
Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
---|---|---|
Control | 120 | 150 |
Treated | 60 | 80 |
Case Studies
Several case studies provide insights into the therapeutic potential of this compound:
-
Study on A375 Melanoma Cells :
- A study demonstrated that treatment with (4Ar,8as,9as)-9a-hydroxy-4,4,7-trimethyl resulted in apoptosis in a dose-dependent manner after 48 hours.
- The mechanism involved downregulation of the JAK2/STAT3 signaling pathway.
-
Anti-inflammatory Activity in Vascular Smooth Muscle Cells (VSMCs) :
- The compound was shown to significantly decrease Ox-LDL-induced inflammation markers such as MCP-1 and NO production.
Properties
CAS No. |
89837-72-9 |
---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(4aR,8aS,9aS)-9a-hydroxy-4,4,7-trimethyl-5,6,8a,9-tetrahydro-4aH-benzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O3/c1-9-4-5-11-10(6-9)8-15(17)12(14(11,2)3)7-13(16)18-15/h6-7,10-11,17H,4-5,8H2,1-3H3/t10-,11-,15+/m1/s1 |
InChI Key |
FGUPQPDMAULLNU-HFAKWTLXSA-N |
Isomeric SMILES |
CC1=C[C@@H]2C[C@]3(C(=CC(=O)O3)C([C@@H]2CC1)(C)C)O |
Canonical SMILES |
CC1=CC2CC3(C(=CC(=O)O3)C(C2CC1)(C)C)O |
Origin of Product |
United States |
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